molecular formula C25H20N2O6S B306473 3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid

3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid

Cat. No.: B306473
M. Wt: 476.5 g/mol
InChI Key: GZRJCYVPKHGRLM-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzoic acid core substituted with a methyl group and a furan ring, which is further functionalized with a thiazolidine ring and a 4-methylphenylamino group. This intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Attachment of the 4-Methylphenylamino Group: This step involves the nucleophilic substitution of the thiazolidine ring with 4-methylphenylamine.

    Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Final Coupling with Benzoic Acid: The final step involves coupling the furan-thiazolidine intermediate with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Medicinal Chemistry: The compound’s complex structure and potential biological activity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic routes.

    Material Science: The unique functional groups and structural features of the compound may make it useful in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazolidine and furan rings suggests potential interactions with biological macromolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid: shares similarities with other benzoic acid derivatives and thiazolidine-containing compounds.

    4-Methylphenylamino derivatives: Compounds containing the 4-methylphenylamino group may exhibit similar reactivity and biological activity.

Uniqueness

  • The unique combination of functional groups and structural features in this compound sets it apart from other compounds. The presence of both a thiazolidine ring and a furan ring, along with the benzoic acid core, provides a distinct chemical profile that may lead to unique reactivity and applications.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

2-methyl-3-[5-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H20N2O6S/c1-14-6-8-16(9-7-14)26-22(28)13-27-23(29)21(34-25(27)32)12-17-10-11-20(33-17)18-4-3-5-19(15(18)2)24(30)31/h3-12H,13H2,1-2H3,(H,26,28)(H,30,31)/b21-12-

InChI Key

GZRJCYVPKHGRLM-MTJSOVHGSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)SC2=O

Origin of Product

United States

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